VU0119498

Beschreibung

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. nih.gov These organic molecules, which feature a ring structure containing at least one atom other than carbon (such as nitrogen, oxygen, or sulfur), are integral to the architecture of numerous biologically active substances. nih.govresearchgate.net Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in drug design. nih.gov Their significance stems from their vast structural diversity and their ability to engage in specific interactions with biological targets like enzymes and receptors. nih.gov The presence of heteroatoms imparts unique electronic and steric properties, influencing factors such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This versatility allows medicinal chemists to fine-tune molecular frameworks to optimize potency, selectivity, and pharmacokinetic properties, making heterocyclic scaffolds invaluable in the creation of novel therapeutics for a wide array of diseases, including cancer, infections, and neurological disorders. nih.govnih.govscirp.org

Overview of Indole (B1671886) and Isatin (B1672199) Scaffolds

Within the vast family of heterocycles, the indole scaffold holds a privileged position. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. This structure is found in essential biological molecules, including the amino acid tryptophan and the neurotransmitter serotonin.

Isatin (1H-indole-2,3-dione) is a prominent derivative of indole, characterized by the presence of ketone groups at positions 2 and 3 of the indole core. researchgate.netchemicalbook.com This unique structure, featuring an aromatic ring, a γ-lactam moiety, and two reactive carbonyl groups, makes isatin a highly versatile building block in organic synthesis. chemicalbook.combldpharm.com Its ability to act as both an electrophile and a nucleophile allows for a multitude of chemical transformations, including substitutions at the N-1 position and the C-5 and C-7 positions of the benzene ring. chemicalbook.combldpharm.com This synthetic tractability has established the isatin nucleus as a "fortunate bioactive heterocyclic moiety" and a key scaffold in the development of new therapeutic agents. researchgate.netresearchgate.net

Historical Context of Isatin Research

The history of isatin dates back to 1840-1841, when it was first isolated by Otto Linné Erdman and Auguste Laurent. bldpharm.comnih.govmdpi.com They obtained the distinct orange-red crystalline compound as a product of the oxidation of indigo (B80030) dye using nitric acid and chromic acids. bldpharm.comnih.gov Following its discovery, systematic methods for its synthesis were developed, most notably the Sandmeyer methodology, which remains a common approach. nih.gov For decades, research focused on the fundamental chemistry of isatin. However, a resurgence of interest occurred as its wide-ranging biological activities became apparent, leading to its exploration as a core structure in medicinal chemistry. chemicalbook.com Isatin itself was later identified as an endogenous compound in mammals, where it functions as a metabolic derivative of adrenaline and may act as a modulator of various biochemical processes. chemicalbook.combldpharm.comresearchgate.net

General Biological Activities of Isatin Derivatives

The isatin scaffold is the foundation for a multitude of derivatives that exhibit a broad spectrum of pharmacological activities. researchgate.net Research has consistently demonstrated that compounds incorporating the isatin moiety possess significant potential as therapeutic agents. researchgate.netnih.govnih.gov The range of documented biological activities is extensive and includes:

Anticancer Activity: Isatin derivatives have shown cytotoxicity against various cancer cell lines, and some have advanced into clinical trials. researchgate.netnih.govbldpharm.com

Antimicrobial Activity: This class of compounds has demonstrated effects against a range of bacteria and fungi. nih.govnih.gov

Antiviral Activity: Certain isatin derivatives, such as methisazone, have been noted for their antiviral properties, including activity against poxviruses and HIV. researchgate.netnih.govnio.res.in

Anticonvulsant Activity: A number of isatin derivatives have been evaluated for their ability to protect against seizures. researchgate.netnio.res.in

Anti-inflammatory and Analgesic Effects: The scaffold has been used to develop compounds with pain-relieving and anti-inflammatory properties. nih.govnih.gov

Enzyme Inhibition: Isatins are known to inhibit various enzymes, including monoamine oxidase (MAO), caspases, and kinases. researchgate.netnio.res.in

This diverse bioactivity profile has made the isatin scaffold a continuous focus of drug discovery programs. researchgate.net

Focus on N-Substituted Isatins in Contemporary Research

Modern medicinal chemistry research on isatins frequently involves modifications at the N-1 position of the indole ring. mdpi.com The hydrogen atom on the nitrogen is readily substituted through N-alkylation, N-acylation, or N-arylation reactions, providing a straightforward method to generate extensive libraries of new analogues. chemicalbook.comniscpr.res.in This N-substitution is a critical strategy for modulating the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn influences its biological activity, metabolic stability, and target selectivity. mdpi.comresearchgate.net

The synthesis of N-substituted isatins can be achieved through various methods. A common approach involves the direct oxidation of pre-substituted indoles. bldpharm.com Alternatively, and more frequently, isatin itself is treated with a suitable base (like sodium hydride) to form an anion, which is then reacted with an alkyl or benzyl (B1604629) halide to yield the desired N-substituted product. chemicalbook.com The introduction of different substituents at this position has led to the discovery of compounds with enhanced potency and specificity across various therapeutic areas, particularly in cancer and infectious diseases. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

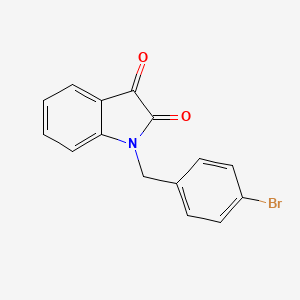

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELLOEULSHGYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromobenzyl Indole 2,3 Dione

Classical Approaches to Isatin (B1672199) Synthesis

Several classical name reactions provide access to the isatin core structure. These methods typically begin with substituted anilines and employ various cyclization strategies. nih.gov

The Sandmeyer synthesis is one of the oldest and most frequently utilized methods for preparing isatin. scielo.br The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.uswikipedia.org This forms an intermediate, an α‐isonitrosoacetanilide, which is isolated. wikipedia.orgsynarchive.com Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid, induces an intramolecular electrophilic cyclization to yield the isatin scaffold, often in yields exceeding 75%. scielo.brwikipedia.orgdergipark.org.tr The cyclization step involves heating the isonitrosoacetanilide in sulfuric acid to temperatures between 60°C and 80°C. nih.govorgsyn.org

Table 1: Overview of Sandmeyer Isatin Synthesis

| Step | Reactants | Reagents | Product | Key Conditions |

| 1 | Aniline, Chloral hydrate | Hydroxylamine hydrochloride, Sodium sulfate | 2-(Hydroxyimino)-N-phenylacetamide (Isonitrosoacetanilide) | Aqueous solution synarchive.com |

| 2 | Isonitrosoacetanilide | Concentrated Sulfuric Acid | Isatin (1H-indole-2,3-dione) | Heating to 60-80°C orgsyn.org |

Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for producing both substituted and unsubstituted isatins. wikipedia.orgnmc.gov.in This two-step procedure starts with the reaction of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. wikipedia.orgchemicalbook.com This intermediate is then cyclized in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), to afford the isatin derivative. biomedres.usirapa.org This method is also suitable for preparing N-substituted isatins directly if an N-substituted aniline is used as the starting material. chemicalbook.com

Table 2: Overview of Stolle Synthesis

| Step | Reactants | Reagents | Product | Key Conditions |

| 1 | Arylamine | Oxalyl chloride | Chlorooxalylanilide | - |

| 2 | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, BF₃) | Isatin or N-substituted isatin | Anhydrous conditions researchgate.net |

Table 3: Overview of Gassman Synthesis

| Step | Reactants | Reagents/Process | Product | Yield |

| 1 | Aniline | (Various steps) | 3-(Methylthio)oxindole | - |

| 2 | 3-(Methylthio)oxindole | Oxidation (e.g., Chlorination, Hydrolysis) | Substituted Isatin | 40-81% dergipark.org.tr |

The Martinet process involves the condensation of a primary or secondary aromatic amine with an ester of mesoxalic acid, such as diethyl mesoxalate, or its hydrate. dergipark.org.trresearchgate.netwikipedia.org The reaction, typically conducted without oxygen, leads to the formation of a dioxindole derivative. nmc.gov.inwikipedia.org This intermediate can then be oxidatively decarboxylated to produce the isatin. dergipark.org.trresearchgate.net This method is also readily applied to naphthylamines for the synthesis of benzoisatin derivatives. scielo.br

Table 4: Overview of Martinet Process

| Reactants | Reagents | Intermediate | Final Product |

| Aromatic amine | Oxomalonate ester (or its hydrate) | 3-(3-Hydroxy-2-oxindole)carboxylic acid derivative | Isatin |

N-Alkylation Strategies for Indole-2,3-diones

With the isatin nucleus synthesized, the final step to obtain 1-(4-Bromobenzyl)indole-2,3-dione is the attachment of the 4-bromobenzyl group to the indole (B1671886) nitrogen. N-alkylation of isatin maintains the core's reactivity while reducing its lability towards bases. nih.gov

The most direct method for synthesizing the title compound is the N-alkylation of isatin with a suitable alkylating agent, in this case, 4-bromobenzyl bromide. tandfonline.com The procedure generally involves the generation of the highly conjugated isatin anion. nih.gov This is achieved by treating isatin with a base in a suitable solvent. wikipedia.org

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and calcium hydride (CaH₂). nih.govtandfonline.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). tandfonline.com The isatin is first deprotonated by the base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide in a nucleophilic substitution reaction. wikipedia.orgtandfonline.com The use of reactive benzyl (B1604629) bromides in this type of reaction generally leads to excellent yields. tandfonline.com A similar procedure using p-fluorobenzyl bromide to produce 1-(4-fluorobenzyl)-1H-indole-2,3-dione reported a yield of 82% using NaH in DMF. chemicalbook.com

Table 5: Reaction Components for N-Alkylation of Isatin

| Component | Role | Example |

| Isatin | Substrate | 1H-indole-2,3-dione |

| 4-Bromobenzyl bromide | Alkylating Agent | Electrophile |

| Base | Deprotonating Agent | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) nih.gov |

| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF) tandfonline.com |

Metal-Free Synthetic Approaches for N-Substituted Isatins

The synthesis of N-substituted isatins, including 1-(4-bromobenzyl)indole-2,3-dione, can be achieved without the use of transition-metal catalysts, which is advantageous for reducing toxic metal residues in the final products. One prominent metal-free strategy involves the direct synthesis from appropriately substituted anilines. The Gassman procedure, for example, converts anilines into 3-methylthio-2-oxindoles, which are then oxidized to the corresponding isatins. ijcrt.orgbiomedres.us This method relies on the reaction between an electron-donating group and an electron-withdrawing group to facilitate the cyclization. biomedres.us

Another significant metal-free approach is the intramolecular C-H amination of N-Ts-2-alkenylanilines, which uses an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to afford a diverse range of substituted indoles. organic-chemistry.org This method avoids expensive transition-metal catalysts and is operationally simple. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the N-functionalization of isatins under mild, heat-free conditions, representing an eco-friendly alternative. acs.org

A notable metal-free method for generating the isatin core is the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized using concentrated sulfuric acid. ijcrt.orgwright.edu While effective, this method can be limited by harsh conditions. wright.edu

Table 1: Comparison of Metal-Free Synthetic Approaches for N-Substituted Isatins

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Gassman Procedure | N-chlorosuccinimide (NCS) | Involves the oxidation of a 3-methylthiooxidinol intermediate derived from an aniline. | ijcrt.orgbiomedres.us |

| DDQ-Mediated C-H Amination | DDQ | Oxidative cyclization of N-Ts-2-alkenylanilines to form the indole ring system. | organic-chemistry.org |

| Sandmeyer Method | Chloral hydrate, hydroxylamine, H₂SO₄ | A classical method involving the cyclization of an isonitrosoacetanilide intermediate. | ijcrt.orgwright.edu |

| NHC Organocatalysis | N-heterocyclic carbene | Catalyzes the aza-Michael addition of N-unsubstituted isatins for N-functionalization. | acs.org |

Oxidation of Indole Derivatives for N-Alkylated Isatins

A direct and modern route to N-alkylated isatins involves the oxidation of the corresponding N-substituted indole precursors. This approach is valuable as it leverages the readily available chemistry of indoles.

One environmentally benign method employs molecular oxygen (O₂) as the oxidizing agent in the presence of a dicyanopyrazine derivative (DPZ) acting as a photosensitizer. ijcrt.orgnih.gov This photocatalytic aerobic oxidation provides a green pathway to N-alkylated isatins. ijcrt.orgnih.gov Another effective oxidation method involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org This NBS-DMSO reagent system is a versatile tool for converting indoles into isatins. semanticscholar.org

The choice of oxidant and reaction conditions is crucial for the success of these transformations, aiming for high selectivity and yield without over-oxidation or degradation of the starting material.

Table 2: Oxidation Methods for the Synthesis of N-Alkylated Isatins

| Oxidizing System | Precursor | Key Features | Reference |

|---|---|---|---|

| O₂ / Photosensitizer (DPZ) | N-alkylated indole | Environmentally friendly, uses O₂ as the terminal oxidant. | ijcrt.orgnih.gov |

| N-Bromosuccinimide (NBS) / DMSO | N-alkylated indole | A general and effective method for the bromination and subsequent oxidation to the isatin core. | semanticscholar.org |

| Chromic acid / Acetic acid | Isatin | Used for the oxidation of isatin itself to isatoic anhydride. | nih.gov |

| H₂O₂ / Organoselenium catalyst | Isatin | A clean oxidation method operating under mild and neutral conditions. | nih.gov |

Green Chemistry Approaches in 1-(4-Bromobenzyl)indole-2,3-dione Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of 1-(4-bromobenzyl)indole-2,3-dione, this primarily applies to the N-alkylation step of the isatin core.

A key strategy is the use of environmentally benign solvents and catalysts. Polyethylene glycol (PEG-400) has been highlighted as a superior green solvent due to its biodegradability, non-toxicity, and recyclability. researchgate.net Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and often requiring less solvent compared to conventional heating methods. mdpi.comnih.govresearchgate.net The N-alkylation of isatin has been successfully performed under microwave irradiation using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in minimal amounts of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.comnih.gov Another microwave-assisted procedure utilizes a solid-supported base, potassium fluoride (B91410) on alumina (B75360) (KF/alumina), in acetonitrile, which simplifies workup and purification. semanticscholar.org

These methods offer noteworthy advantages by increasing efficiency and reducing waste, aligning with the goals of sustainable chemistry. acs.orgnih.gov

Table 3: Green Synthetic Conditions for N-Alkylation of Isatin

| Methodology | Base/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | K₂CO₃ or Cs₂CO₃ | DMF or NMP (drops) | Dramatically reduced reaction times, higher yields, less solvent. | mdpi.comnih.gov |

| Microwave Irradiation | KF/Alumina | Acetonitrile | Use of a solid-supported base facilitates easier product purification. | semanticscholar.org |

| Conventional Heating | K₂CO₃ | PEG-400 | Utilizes a biodegradable, non-toxic, and recyclable solvent. | researchgate.net |

Regioselective Synthesis and Functionalization

The synthesis of 1-(4-bromobenzyl)indole-2,3-dione hinges on the regioselective N-alkylation of the isatin molecule. Isatin possesses an acidic N-H proton, and its deprotonation with a base (e.g., K₂CO₃, NaH, potassium tert-butoxide) generates a highly conjugated ambident anion. mdpi.comnih.govprepchem.com This anion has two potential sites for alkylation: the nitrogen and the oxygen of the C2-carbonyl group.

The reaction with an alkylating agent like 4-bromobenzyl bromide overwhelmingly favors substitution at the nitrogen atom, yielding the N-alkylated product. conicet.gov.ar This selectivity is a classic example of kinetic versus thermodynamic control and is influenced by factors such as the solvent, counter-ion, and the nature of the electrophile. Generally, polar aprotic solvents like DMF promote N-alkylation. nih.govprepchem.com The synthesis of N-benzyl-5-bromoisatin, a related structure, starts with the reaction of 5-bromoisatin (B120047) with sodium hydride in DMF to form the sodium salt, which then reacts with benzyl chloride to give the desired N-substituted product. researchgate.net

While N-alkylation is the most common functionalization, other positions on the isatin ring can also be targeted regioselectively. For instance, electrophilic substitution reactions such as nitration typically occur at the C5-position. ijcrt.org Furthermore, regioselective synthesis of spirooxindoles can be controlled by the presence of an N-substituent on the isatin ring; N-alkyl/benzyl substituted isatins favor the formation of the desired spiro product. nih.gov

Chemical Reactivity and Derivatization of 1 4 Bromobenzyl Indole 2,3 Dione

Reactions at the Carbonyl Groups (C2 and C3)

The adjacent carbonyl groups at the C2 and C3 positions are the most reactive sites in the 1-(4-bromobenzyl)isatin scaffold. The C3-keto carbonyl is particularly susceptible to nucleophilic attack, leading to a variety of addition and condensation products.

Condensation Reactions

The C3-keto group readily undergoes condensation with primary amines and compounds containing active methylene (B1212753) groups. These reactions are fundamental in synthesizing Schiff bases and isatin-3-ylidene derivatives, which serve as crucial intermediates for more complex molecules.

A prominent example is the reaction with thiosemicarbazide (B42300). The condensation of an N-substituted isatin (B1672199), such as the closely related 1-(4-chlorobenzyl)isatin, with thiosemicarbazide proceeds by heating in an alcoholic solvent to yield the corresponding isatin-3-thiosemicarbazone. nih.gov This reaction typically involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the C3-carbonyl carbon, followed by dehydration to form a C=N double bond. reactionbiology.com These thiosemicarbazone derivatives are a significant class of compounds due to their biological activities and potential as ligands in coordination chemistry. nih.govresearchgate.net

Similarly, condensation with various primary amines, often catalyzed by a few drops of glacial acetic acid, affords a wide range of Schiff bases (imines). sysrevpharm.orgqu.edu.qa These reactions are crucial for creating hybrid molecules where the isatin core is linked to another pharmacologically relevant moiety. researchgate.netmdpi.com

Table 1: Examples of Condensation Reactions with Isatin Derivatives

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| 1-(4-Chlorobenzyl)isatin | Thiosemicarbazide | 1-(1-(4-Chlorobenzyl)-2-oxoindolin-3-ylidene)thiosemicarbazide | Ethanol, Reflux | nih.gov |

| Isatin | Substituted Amines | Schiff Base | Ethanol, Glacial Acetic Acid | sysrevpharm.orgresearchgate.net |

| Isatin | Malononitrile | Spirooxindole | Nano Ag/kaolin, Ethanol, Reflux | orientjchem.org |

Nucleophilic Additions

The electrophilic C3-carbonyl carbon is a prime target for various nucleophiles, including organometallic reagents like Grignard and organolithium reagents, as well as enolates from the Reformatsky reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In a typical Grignard reaction, an organomagnesium halide (R-MgX) attacks the C3-carbonyl, and subsequent acidic workup yields a 3-substituted-3-hydroxy-2-oxindole. nih.govyoutube.com The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the C3 position, creating a stereogenic center.

The Reformatsky reaction offers another route for C-C bond formation at the C3 position. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This reaction involves treating the isatin with an α-halo ester in the presence of zinc metal. An organozinc reagent, or 'Reformatsky enolate', is formed in situ and adds to the C3-carbonyl to produce a 3-(alkoxycarbonyl)methyl-3-hydroxy-2-oxindole derivative. theaic.org A key advantage of the Reformatsky reaction is that the organozinc reagents are less reactive than Grignard reagents, which can improve tolerance for other functional groups within the reactants. wikipedia.org

While specific examples detailing the use of 1-(4-bromobenzyl)indole-2,3-dione in these reactions are not prevalent in readily available literature, the general mechanisms are well-established for a wide range of N-substituted isatins.

Ring Expansion Reactions

The isatin ring system can undergo rearrangement and expansion to form larger heterocyclic structures, most notably quinolines. The Pfitzinger reaction is a classic method for converting isatins into quinoline-4-carboxylic acids. wikipedia.orgimist.ma

The reaction mechanism begins with the base-catalyzed hydrolysis of the C2-amide bond in the isatin ring to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with an enolizable ketone or aldehyde. The resulting enamine undergoes intramolecular cyclization and subsequent dehydration to yield the final substituted quinoline-4-carboxylic acid. ui.ac.idresearchgate.netijsr.net The use of 1-(4-bromobenzyl)isatin in this reaction is expected to produce the corresponding 1-(4-bromobenzyl)-quinoline-4-carboxylic acid derivative, thus transferring the N-substituent to the newly formed quinoline (B57606) ring. Various modifications of the Pfitzinger reaction have been developed using different catalysts or conditions to improve yields and broaden the substrate scope. ijsr.netresearchgate.netrsc.org

Table 2: General Scheme of the Pfitzinger Ring Expansion

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |

| N-Substituted Isatin | Ketone (e.g., Acetone) | KOH | 2-Alkyl/Aryl-N-substituted-quinoline-4-carboxylic acid | wikipedia.orgui.ac.id |

| Isatin | Enaminone | - | Quinoline-4-carboxylic acid | researchgate.net |

Reactions at the N-1 Position

Further Alkylation or Acylation

The nitrogen atom in 1-(4-bromobenzyl)indole-2,3-dione is already substituted with a 4-bromobenzyl group. Consequently, further N-alkylation or N-acylation at this position is not a typical reaction pathway. The synthetic utility of this compound generally leverages the reactivity of the carbonyl groups or the aromatic rings, rather than seeking to modify the existing N-1 substituent.

Formation of Hybrid Scaffolds

A significant area of isatin chemistry involves its use as a building block in multicomponent reactions to generate complex, hybrid molecular scaffolds, particularly spirocyclic systems. orientjchem.orgnih.gov Spirooxindoles, which contain a carbon atom common to two rings, are of great interest in medicinal chemistry.

One of the most powerful methods to construct these scaffolds is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.netwikipedia.org In a common three-component approach, 1-(4-bromobenzyl)isatin can react with an amino acid (such as sarcosine (B1681465) or L-proline) and a dipolarophile (an electron-deficient alkene). In this process, the isatin and amino acid condense in situ to form an azomethine ylide (a 1,3-dipole). This ylide is then trapped by the dipolarophile in a [3+2] cycloaddition reaction to afford a highly substituted spiro[pyrrolidine-3,3'-oxindole] derivative. acs.org This reaction is highly stereoselective, capable of generating multiple new stereocenters in a single step. acs.orgnih.gov

These multicomponent reactions are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials, providing access to diverse libraries of spirooxindole-based hybrid molecules. nih.govnih.gov

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring of the 4-bromobenzyl group is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of isatin-based compounds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom of 1-(4-bromobenzyl)indole-2,3-dione is well-positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from established protocols for similar aryl bromides, including those on related heterocyclic systems. nih.govnih.govrsc.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. It is anticipated that 1-(4-bromobenzyl)indole-2,3-dione would readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or their esters. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids has been successfully demonstrated, highlighting the feasibility of such transformations on complex molecules containing a bromophenyl group. mdpi.com A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a suitable solvent system like dioxane/water. mdpi.comorganic-chemistry.org The reaction conditions can be tailored based on the reactivity of the boronic acid partner.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.org It is expected that 1-(4-bromobenzyl)indole-2,3-dione can be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds. This would lead to the formation of stilbene-like structures or other vinylated derivatives, further functionalizing the benzyl (B1604629) moiety. The reaction typically employs a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base such as triethylamine. organic-chemistry.orgchim.it

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide provides a direct route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The 4-bromobenzyl group of the title compound is a suitable substrate for Sonogashira coupling with a variety of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org This would allow for the introduction of alkynyl groups, which are valuable for further transformations or as part of a larger conjugated system. The reactivity of aryl bromides in Sonogashira couplings is well-established, and similar outcomes are expected for 1-(4-bromobenzyl)indole-2,3-dione. researchgate.netresearchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides

| Coupling Reaction | Catalyst System | Base | Solvent | Coupling Partner | Expected Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Arylboronic acid | Biaryl |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene | Substituted alkene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal alkyne | Arylalkyne |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The 4-bromobenzyl moiety in 1-(4-bromobenzyl)indole-2,3-dione lacks strong activation for classical SNAr reactions. The isatin nucleus itself is electron-withdrawing, but its effect is transmitted through the N-benzyl linkage and is generally insufficient to facilitate the direct displacement of the bromine atom by common nucleophiles under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, some level of substitution might be achievable. More advanced methods, such as copper- or palladium-catalyzed nucleophilic substitution reactions, would likely be more effective for introducing nucleophiles such as amines, alcohols, or thiols at this position. For heteroaryl halides, SNAr reactions with thiols have been shown to proceed smoothly in the presence of a base like K₂CO₃. nih.gov

Conjugation and Molecular Hybridization Strategies with 1-(4-Bromobenzyl)indole-2,3-dione

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced biological activity, improved selectivity, or a multi-target profile. mfd.org.mknih.gov The 1-(4-bromobenzyl)indole-2,3-dione scaffold is an excellent platform for such strategies, offering multiple points for modification.

The isatin core itself is a privileged structure in medicinal chemistry, known for a wide range of biological activities. mfd.org.mknih.gov The N-benzyl group not only modulates the lipophilicity and steric properties of the molecule but also provides a handle for further functionalization. The bromine atom on the benzyl ring is a key site for introducing other molecular fragments through the cross-coupling reactions discussed previously.

For example, a bioactive molecule containing a boronic acid function could be coupled to the 4-bromobenzyl position via a Suzuki reaction. Alternatively, an alkyne-containing pharmacophore could be attached through a Sonogashira coupling. This allows for the creation of a diverse range of molecular hybrids where the isatin core is linked to another bioactive moiety through a custom-designed linker derived from the 4-bromobenzyl group.

Furthermore, the isatin ring itself can be derivatized, for instance, at the C3-carbonyl position to form Schiff bases or spirocyclic compounds, while the 4-bromobenzyl group remains as a site for future conjugation. researchgate.netresearchgate.netmdpi.com This dual functionalization potential makes 1-(4-bromobenzyl)indole-2,3-dione a valuable building block in the synthesis of complex and potentially bioactive molecular hybrids. Studies on isatin-based hybrids have shown that modifications at the N-1 position, such as the introduction of a benzyl group, can significantly influence their biological activity. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For 1-(4-Bromobenzyl)indole-2,3-dione, the spectrum is anticipated to show distinct signals corresponding to the protons of the indole (B1671886) ring, the benzylic methylene (B1212753) group, and the 4-bromobenzyl moiety.

Based on analyses of closely related N-substituted isatin (B1672199) derivatives, the expected chemical shifts (δ) in a solvent such as deuterochloroform (CDCl₃) would be as follows:

Indole Ring Protons: The four protons on the indole ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.8 ppm.

Benzylic Protons (-CH₂-): A characteristic singlet for the two benzylic protons is expected, likely in the range of δ 4.8-5.0 ppm.

4-Bromobenzyl Protons: The four protons on the brominated benzene (B151609) ring would appear as two distinct doublets due to their ortho and meta positions relative to the bromine atom, typically between δ 7.1 and 7.5 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for 1-(4-Bromobenzyl)indole-2,3-dione

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole-H | 7.0 - 7.8 | m |

| Benzyl-CH₂ | 4.8 - 5.0 | s |

| 4-Bromobenzyl-H (ortho to Br) | 7.3 - 7.5 | d |

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 1-(4-Bromobenzyl)indole-2,3-dione would display signals for each unique carbon atom.

Key expected signals include:

Carbonyl Carbons (C=O): Two distinct signals for the C2 and C3 carbonyl carbons of the indole-2,3-dione core are expected in the downfield region, typically between δ 158 and 184 ppm.

Aromatic Carbons: Multiple signals corresponding to the carbons of the indole and 4-bromobenzyl rings would be observed in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom would show a characteristic chemical shift.

Benzylic Carbon (-CH₂-): A signal for the benzylic methylene carbon is anticipated around δ 43-45 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for 1-(4-Bromobenzyl)indole-2,3-dione

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~158 |

| C=O (Ketone) | ~184 |

| Aromatic C (Indole & Benzyl) | 110 - 150 |

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Bromobenzyl)indole-2,3-dione is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (amide and ketone) in the indole-2,3-dione ring are expected in the region of 1700-1770 cm⁻¹.

C=C Stretching: Absorption bands for the aromatic carbon-carbon double bond stretching of the indole and benzene rings would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the indole ring is expected to be observed.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

C-Br Stretching: A characteristic absorption band for the carbon-bromine bond is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1-(4-Bromobenzyl)indole-2,3-dione

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide and Ketone) | 1700 - 1770 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | >3000 |

Note: These are predicted values and the exact peak positions can vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(4-Bromobenzyl)indole-2,3-dione (C₁₅H₁₀BrNO₂), the expected molecular weight is approximately 315.15 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed as a pair of peaks of nearly equal intensity, a characteristic isotopic pattern for compounds containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the compound. The fragmentation pattern would likely involve the cleavage of the benzyl (B1604629) group, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for 1-(4-Bromobenzyl)indole-2,3-dione

| Ion | Expected m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | ~315 |

| [M]⁺ (with ⁸¹Br) | ~317 |

| [M - C₇H₆Br]⁺ | ~146 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-(4-Bromobenzyl)indole-2,3-dione, dissolved in a suitable solvent like ethanol or methanol, is expected to exhibit absorption maxima (λ_max) characteristic of the indole-2,3-dione chromophore. Typically, isatin derivatives show multiple absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of isatin (B1672199) and its analogs to predict their geometric, electronic, and vibrational properties.

The following table presents a hypothetical optimized geometry parameter set for 1-(4-Bromobenzyl)indole-2,3-dione based on typical values for related structures.

| Parameter | Value |

| C-N Bond Length (Isatin Core) | ~1.39 Å |

| C=O Bond Length (C2) | ~1.22 Å |

| C=O Bond Length (C3) | ~1.23 Å |

| C-C Bond Length (C2-C3) | ~1.55 Å |

| N-CH2 Bond Length | ~1.47 Å |

| Dihedral Angle (Isatin Plane - Benzyl (B1604629) Ring) | Variable |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the main orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

For isatin and its derivatives, the HOMO is typically localized on the indole (B1671886) ring, while the LUMO is often centered on the dicarbonyl groups. researchgate.netuokerbala.edu.iq Substitution on the isatin ring can significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting ability. researchgate.net In the case of 1-(4-bromobenzyl)indole-2,3-dione, the bromo and benzyl substituents would modulate these frontier orbitals. The HOMO-LUMO gap for isatin itself is reported to be around 3.92 eV. uokerbala.edu.iq

The table below shows representative HOMO-LUMO energy values for isatin and some of its derivatives, illustrating the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isatin | -6.58 | -2.66 | 3.92 |

| 5-Fluoroisatin | -6.72 | -2.88 | 3.84 |

| 5-Chloroisatin | -6.69 | -2.95 | 3.74 |

| 5-Methylisatin | -6.38 | -2.59 | 3.79 |

| 5-Methoxyisatin | -6.11 | -2.73 | 3.38 |

Data adapted from studies on 5-substituted isatins. uokerbala.edu.iquokerbala.edu.iq

Theoretical vibrational frequency analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies can be correlated with specific vibrational modes of the molecule. For isatin derivatives, the characteristic vibrational modes include the N-H stretching (for unsubstituted isatins), C=O stretching of the ketone and lactam groups, and various C-C and C-N stretching and bending vibrations. nih.gov

The carbonyl stretching frequencies are particularly sensitive to the electronic environment. nih.gov In the IR spectra of isatin and its analogs, the out-of-phase and in-phase stretching of the two carbonyl groups often appear as a distinct pattern. nih.gov Substitution at the N-1 position, as in 1-(4-bromobenzyl)indole-2,3-dione, would influence the vibrational frequencies of the adjacent lactam carbonyl group.

The following table lists some key calculated vibrational frequencies for the parent isatin molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3450 |

| C=O Stretch (asymmetric) | ~1770 |

| C=O Stretch (symmetric) | ~1745 |

| C-N Stretch | ~1350 |

| Aromatic C-H Stretch | ~3100-3000 |

Frequencies are approximate and based on general findings for isatin. researchgate.net

Computational methods can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, calculated ¹H and ¹³C NMR chemical shifts for isatin derivatives have shown good correlation with experimental values. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an isatin derivative, might interact with a protein target.

Numerous molecular docking studies have been performed on isatin derivatives to explore their binding modes with various enzymes and receptors, providing insights into their mechanisms of action. nih.govnih.govscielo.brmdpi.comresearchgate.netnih.gov These studies have shown that the isatin scaffold can form key hydrogen bonds and hydrophobic interactions within the active sites of proteins. The carbonyl groups at positions 2 and 3, as well as the N-H group (in unsubstituted isatins), are often involved in hydrogen bonding.

For 1-(4-bromobenzyl)indole-2,3-dione, the isatin core would be expected to form similar interactions. The 4-bromobenzyl group can participate in hydrophobic and halogen bonding interactions, potentially enhancing binding affinity and selectivity for specific protein targets. For example, a study on isatin derivatives as α-glucosidase inhibitors revealed that a (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one derivative exhibited potent inhibitory activity, with docking studies confirming its binding interactions. nih.gov Another study on isatin sulfonamide derivatives as anticancer agents showed their binding within the EGFR active site. mdpi.com

The table below summarizes common types of interactions observed in docking studies of isatin derivatives with protein targets.

| Type of Interaction | Interacting Groups on Isatin Scaffold | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | C2=O, C3=O, N1-H | Ser, Thr, Tyr, Asn, Gln, His, Asp, Glu, Arg, Lys |

| Hydrophobic Interactions | Benzene (B151609) ring of isatin, substituents | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

| π-π Stacking | Benzene ring of isatin | Phe, Tyr, Trp, His |

| Halogen Bonding | Bromo substituent on the benzyl group | Electron-rich atoms (e.g., carbonyl oxygen) |

Identification of Potential Biological Targets

The initial step in elucidating the biological role of a compound like 1-(4-Bromobenzyl)indole-2,3-dione is the identification of its potential molecular targets within the human body. The isatin (1H-indole-2,3-dione) scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets. researchgate.net Derivatives of isatin have shown activity against various protein classes, including kinases, caspases, and viral proteases.

Computational approaches, primarily molecular docking, are employed to screen 1-(4-Bromobenzyl)indole-2,3-dione against libraries of known protein structures. This process predicts the preferred binding orientation of the compound within the active site of a protein and provides a score that estimates the strength of the interaction. The indole-2,3-dione core can form crucial hydrogen bonds, while the 4-bromobenzyl substituent can engage in hydrophobic and halogen-bonding interactions, which are critical for binding affinity and selectivity.

Studies on analogous structures, such as other halogenated indoles and benzimidazoles, have highlighted protein kinase CK2 as a significant target. nih.gov The bromine atom, in particular, can enhance inhibitor stability by forming additional interactions within the ATP-binding pocket of kinases. nih.gov Therefore, proteins implicated in cancer and inflammatory pathways, which are often regulated by kinases, are considered primary potential targets for this compound.

Table 1: Potential Biological Targets for Isatin Derivatives Identified via Computational Screening

| Protein Target Family | Specific Example | Rationale for Targeting |

| Protein Kinases | Casein Kinase II (CK2) | Isatin scaffold is a known kinase inhibitor; halogenation can enhance binding. nih.govnih.gov |

| Cysteine Proteases | Caspases | Isatin core can interact with the active site of caspases, relevant in apoptosis. |

| Viral Proteases | SARS-CoV-2 Mpro | Indole derivatives have been investigated for antiviral activity. |

| Receptor Tyrosine Kinases | VEGFR-2 | Inhibition of angiogenesis is a key anticancer strategy targeted by similar scaffolds. mdpi.com |

This table is illustrative and based on targets identified for the broader class of isatin derivatives.

Binding Affinity Predictions

Following the identification of potential targets through docking, the next step is to quantify the binding affinity, typically expressed as a binding free energy (ΔG). Lower, more negative values indicate a stronger and more stable interaction between the ligand and its target.

Computational methods like the Linear Interaction Energy (LIE) model or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to refine the initial docking scores. nih.gov These methods incorporate solvation effects and can provide more accurate estimations of binding affinity. The process involves running short molecular dynamics simulations of the ligand-protein complex to sample different conformations and calculate the average interaction energies.

Table 2: Hypothetical Predicted Binding Affinities of 1-(4-Bromobenzyl)indole-2,3-dione for Potential Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) |

| Casein Kinase II (CK2) | -9.8 | -11.5 |

| Caspase-3 | -8.5 | -9.7 |

| VEGFR-2 | -9.2 | -10.8 |

| Staphylococcus aureus protein | -7.9 | -8.9 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system, offering insights that are not available from static docking poses. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics.

Conformational Flexibility and Stability in Solution

MD simulations of 1-(4-Bromobenzyl)indole-2,3-dione in a solvent (typically water) are used to explore its conformational landscape. This analysis reveals the rotational freedom around the single bond connecting the benzyl group to the indole nitrogen. Understanding the preferred three-dimensional shapes, or conformations, of the molecule in solution is crucial, as only specific conformations may be able to fit into a protein's binding site. The indole-2,3-dione core is largely planar and rigid, while the benzyl group has more conformational flexibility. The simulation would identify the most stable, low-energy conformations that the molecule is likely to adopt.

Ligand-Target Complex Dynamics

Once a promising ligand-target complex is identified through docking, MD simulations are performed to assess its stability and the nature of the interactions over time. A simulation of 1-(4-Bromobenzyl)indole-2,3-dione bound to a target like CK2 would reveal whether the initial binding pose is maintained. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests a stable binding mode. Furthermore, the simulation allows for a detailed analysis of specific interactions, such as the occupancy of hydrogen bonds and the dynamics of hydrophobic contacts throughout the simulation period.

Table 3: Illustrative Output from a Molecular Dynamics Simulation of a Ligand-Target Complex

| Simulation Metric | Value/Observation | Interpretation |

| Ligand RMSD | 1.5 Å (Angstrom) | The ligand remains stably bound in the active site without large fluctuations. |

| Protein RMSD | 2.0 Å | The overall protein structure remains stable upon ligand binding. |

| Hydrogen Bond Occupancy | H-bond with GLU114: 85% | A persistent and strong hydrogen bond is formed with a key active site residue. |

| Simulation Duration | 100 nanoseconds | A standard simulation time to assess the stability of the complex. |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Analogues

To develop a QSAR model for analogues of 1-(4-Bromobenzyl)indole-2,3-dione, a dataset of structurally similar compounds with known biological activities (e.g., IC₅₀ values) against a specific target is required. For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates a selection of these descriptors with the observed biological activity. eurjchem.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. For instance, a model could reveal that increasing the electron-withdrawing nature of the substituent on the benzyl ring leads to higher activity. Such models have been successfully developed for various classes of indole and isatin derivatives to predict their activity as anticancer or antimicrobial agents. nih.govmdpi.com

Table 4: Interactive Hypothetical Dataset for a QSAR Study of 1-Benzyl-indole-2,3-dione Analogues

| Compound ID | R-group on Benzyl Ring | pIC₅₀ (Experimental) | Molecular Weight | LogP (Hydrophobicity) | Dipole Moment |

| 1 | 4-Br | 6.5 | 316.16 | 3.5 | 2.1 |

| 2 | 4-Cl | 6.3 | 271.7 | 3.2 | 2.0 |

| 3 | 4-F | 6.1 | 255.24 | 2.9 | 1.9 |

| 4 | 4-CH₃ | 5.8 | 251.28 | 3.1 | 2.5 |

| 5 | H | 5.5 | 237.25 | 2.7 | 2.4 |

| 6 | 4-NO₂ | 7.0 | 282.25 | 2.6 | 4.5 |

This table contains hypothetical data to illustrate the components of a QSAR dataset. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Prediction of Biological Activity

Computational methods are instrumental in predicting the potential biological activities of novel compounds like 1-(4-bromobenzyl)indole-2,3-dione, thereby streamlining the drug discovery process. These predictions are often based on the compound's structural similarity to molecules with known biological functions and through the analysis of its physicochemical properties.

Isatin and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.net The core isatin structure is considered a "privileged scaffold" in medicinal chemistry because its N-1, C-3, C-4, C-5, and C-7 positions can be readily modified to generate diverse derivatives with a wide range of biological properties. researchgate.net The prediction of activity for a specific derivative like 1-(4-bromobenzyl)indole-2,3-dione builds upon this established knowledge.

Research on various isatin derivatives has demonstrated that substitutions at the N-1 position can significantly influence their biological potency. For instance, a study on chromone-based isatin derivatives identified a compound with a 4-bromobenzyl substitution at the N-1 position of the isatin ring as having high potency, with an IC50 value of 3.18 ± 0.12 μM in a specific assay. nih.gov This finding suggests that the 4-bromobenzyl moiety is a favorable substitution for this particular biological target.

The biological activity of isatin derivatives is often linked to their ability to interact with specific protein targets. Computational techniques such as molecular docking are employed to predict these interactions. For example, computational studies on a dataset of 88 isatin derivatives were used to investigate their binding modes within the active site of the InhA enzyme, a target for anti-tuberculosis drug discovery. nih.gov Such studies provide insights into the structural features that contribute to the inhibition of the target protein. nih.gov

Table 1: Examples of Predicted and Observed Biological Activities of Isatin Derivatives

| Derivative Class | Predicted/Observed Activity | Reference |

| N-substituted Isatins | Anticancer, Antimicrobial | nih.govnih.gov |

| Isatin-Coumarin Hybrids | Antimycobacterial | nih.gov |

| Isatin-Triazole Conjugates | Antifungal, Antitubercular | nih.gov |

| 1-(4-Bromobenzyl)isatin derivative | High potency in a specific assay | nih.gov |

This table illustrates the diverse biological activities associated with the isatin scaffold, providing a basis for predicting the potential activities of 1-(4-Bromobenzyl)indole-2,3-dione.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools that facilitate the discovery of new drug candidates from large compound libraries. These methods are particularly relevant for isatin derivatives due to their structural diversity and wide range of biological activities.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based).

For instance, a pharmacophore hypothesis was generated for a series of indole and isatin derivatives with antiamyloidogenic activity. This model successfully distinguished active compounds from inactive ones, providing a tool for the virtual screening of new potential inhibitors of beta-amyloid aggregation. mdpi.com

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify those that match the pharmacophoric features. This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Virtual screening can also be performed using molecular docking, where compounds are computationally "docked" into the binding site of a target protein to predict their binding affinity and orientation. This approach was successful in identifying new inhibitors of carboxylesterase Notum from a large commercial library. nih.gov

While no specific pharmacophore models or extensive virtual screening campaigns have been published for 1-(4-bromobenzyl)indole-2,3-dione itself, the general applicability of these methods to the isatin scaffold is well-established. nih.govmdpi.com The known activity of N-1 substituted isatins suggests that 1-(4-bromobenzyl)indole-2,3-dione would be a relevant candidate for inclusion in virtual screening libraries targeting various diseases.

Table 2: Key Steps in Pharmacophore Modeling and Virtual Screening

| Step | Description | Relevance to 1-(4-Bromobenzyl)indole-2,3-dione |

| Target Identification | Identifying a biologically relevant protein target. | Based on the known activities of isatin derivatives, potential targets could include kinases, proteases, or tubulin. nih.govresearchgate.net |

| Pharmacophore Model Generation | Creating a 3D model of the essential features for biological activity. | A model could be built based on the structure of potent isatin derivatives, including those with N-benzyl substitutions. nih.govmdpi.com |

| Virtual Library Preparation | Assembling a large collection of chemical structures in a digital format. | 1-(4-Bromobenzyl)indole-2,3-dione would be included in libraries of isatin derivatives. |

| Virtual Screening | Computationally filtering the library against the pharmacophore model or through docking. | To identify compounds with a high probability of being active against the chosen target. |

| Hit Identification and Experimental Validation | Selecting the most promising candidates for synthesis and biological testing. | To confirm the predicted activity of the identified hits. |

This table outlines the general workflow of pharmacophore modeling and virtual screening, a process applicable to the discovery of new biological activities for 1-(4-Bromobenzyl)indole-2,3-dione.

Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl Indole 2,3 Dione Analogues

Impact of N-1 Substitution (e.g., Benzyl (B1604629) Ring Modifications)

The substituent at the N-1 position of the isatin (B1672199) core significantly impacts the biological activity of its derivatives. In the case of 1-(4-bromobenzyl)indole-2,3-dione analogues, modifications on the N-benzyl ring have been shown to modulate their efficacy.

Studies have indicated that the presence of an N-benzyl group itself can be advantageous for certain biological activities. For instance, a series of N-benzylisatin-aryl hydrazones were synthesized and evaluated for their antiproliferative activity. The results suggested that the N-benzylisatin moiety is a favorable feature for this activity. nih.gov

The nature and position of substituents on the benzyl ring are critical. While the 4-bromo substitution is a key feature of the parent compound, other halogen substitutions on the benzyl ring have been explored. For example, in a study of halogenated 1-benzyl-tetrahydroisoquinolines, the placement of halogens on the benzylic ring was found to be a significant factor in modulating affinity for dopamine (B1211576) receptors. nih.gov Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl derivatives exhibited nanomolar affinities. nih.gov Another study on fluorinated 1-benzylisatins highlighted that ortho-fluoro, chloro, or bis-fluoro substitutions on the benzyl ring influence their cytotoxic and antiplatelet activities. nih.gov

Influence of Halogen Substituents on Biological Activity (e.g., Bromine vs. Fluorine)

Halogen atoms are frequently incorporated into bioactive molecules to enhance properties such as lipophilicity and membrane permeability, which can lead to improved biological activity. mdpi.com The influence of halogen substituents, particularly the comparison between bromine and fluorine, on the activity of 1-(4-bromobenzyl)indole-2,3-dione analogues has been a subject of investigation.

The position of the halogen on the isatin core is critical. For instance, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) was found to increase its inhibitory activity against leukemia cells (K562), whereas substitution with another bromine or a chlorine atom at the same position did not enhance activity. mdpi.com This suggests that for this specific scaffold and activity, fluorine at the C-6 position is more favorable than bromine or chlorine.

In another context, a comparative study of fluorinated 1-benzylisatins was conducted. Compounds with an ortho-fluoro, chloro, or a combination of both on the N-benzyl ring demonstrated notable activity. nih.gov This indicates that the type and position of the halogen on the N-1 substituent also play a significant role in the biological profile. Furthermore, research on isoindole-1,3(2H)dione derivatives has shown that tetra-brominated derivatives are more effective as antimicrobial, antileishmanial, and anticancer agents than their tetra-chlorinated counterparts, highlighting the potential superiority of bromine in certain scaffolds. researchgate.net

The following table summarizes the cytotoxic effects of some halogenated isatin derivatives:

| Compound | Substitution | Cell Line | IC50 (µM) |

| 5-bromoisatin (3f) | 5-Bromo | K562 | >10 |

| 4a | 5-Bromo, 6-Fluoro | K562 | 2.32 |

| 4b | 5-Bromo, 6-Chloro | K562 | >10 |

| 4c | 5,6-Dibromo | K562 | >10 |

| 4l | 5,6,7-Tri-halo | K562 | 1.75 |

| 4l | 5,6,7-Tri-halo | HepG2 | 3.20 |

| 4l | 5,6,7-Tri-halo | HT-29 | 4.17 |

Data sourced from a study on multi-substituted isatin derivatives. mdpi.com

Modifications at the Isatin Core (C3, C5, C7 Substitutions)

Modifications at the C3, C5, and C7 positions of the isatin core are pivotal in defining the biological activity of 1-(4-bromobenzyl)indole-2,3-dione analogues. The carbonyl group at the C3 position is a common site for derivatization, often leading to compounds with enhanced pharmacological properties.

Substitution at the C3 position with a hydrazono moiety has been a successful strategy. For instance, N-benzylisatin-aryl hydrazones have shown promising antiproliferative activity. mdpi.com The nature of the aryl group in the hydrazone chain further fine-tunes the activity.

The C5 position of the isatin ring is another critical point for substitution. SAR studies have consistently shown that substitution at this position is often more favorable for anticancer activity compared to substitutions at C4, C6, or C7. scispace.com For example, the presence of a bromo group at the C5 position in conjunction with a specific N-1 substituent in an isatin-based conjugate resulted in a highly active anticancer agent. researchgate.net In another study, the substitution of a 5-fluoro group was found to be crucial for the activity of certain isatin derivatives. scispace.com

Substitution at the C7 position has also been shown to influence activity. The introduction of a bromide at the 7-position of 5-bromoisatin led to an increase in cytotoxic effect on tumor cells. mdpi.com Furthermore, tri-substituted isatin derivatives with halogens at the 5-, 6-, and 7-positions exhibited high inhibitory activity against leukemia cells. mdpi.com

Hybridization with Other Pharmacophoric Units

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and efficacy. nih.govnih.gov The 1-(4-bromobenzyl)indole-2,3-dione scaffold has been utilized in the creation of hybrid molecules with various other bioactive moieties.

One approach involves linking the isatin core to other heterocyclic systems. For example, isatin-based conjugates with pyrazoline and thiazolidine (B150603) moieties have been synthesized and evaluated for their anticancer activity. researchgate.net In one such study, a 5-bromo-isatin derivative linked to a pyrazoline ring at the N-1 position through a two-carbon linker showed selective activity against leukemia cell lines. researchgate.net

The following table presents data on the anticancer activity of some isatin-based hybrid compounds:

| Compound | Hybrid Moiety | Cell Line Subpanel | GI50 Range (µM) |

| 1d | Pyrazoline | Leukemia | 0.69-3.35 |

Data from a study on isatin-based pyrazoline and thiazolidine conjugates. researchgate.net

Identification of Key Pharmacophores for Specific Activities

Based on the SAR studies of 1-(4-bromobenzyl)indole-2,3-dione analogues, several key pharmacophoric features have been identified for specific biological activities.

For Anticancer Activity:

N-1 Benzyl Group: The presence of a benzyl group at the N-1 position of the isatin core appears to be a favorable feature for antiproliferative activity. nih.gov

Halogenation of the Benzyl Ring: Specific halogenation patterns on the N-benzyl ring can enhance cytotoxicity.

C5-Substitution on Isatin Core: Substitution at the C5 position of the isatin ring, particularly with a halogen like bromine or fluorine, is consistently associated with increased anticancer potency. scispace.comresearchgate.net

C3-Hydrazone Moiety: The introduction of a substituted hydrazone at the C3 position is a key feature in many potent anticancer isatin derivatives. mdpi.com

Hybridization with Pyrazolines: The combination of a 5-bromoisatin core with a pyrazoline moiety at the N-1 position has been identified as a potent pharmacophore against leukemia. researchgate.net

For Antimicrobial and Other Activities:

Halogenation of the Isatin Core: Multiple halogen substitutions on the isatin ring, such as at the C5, C6, and C7 positions, can lead to potent antibacterial activity. mdpi.com

Hybridization with 1,2,3-Triazoles: The isatin-1,2,3-triazole hybrid scaffold has shown promise for developing anti-inflammatory and antimicrobial agents. nih.govrsc.org

Halogenation of Isoindole-1,3-diones: In related scaffolds, extensive bromination has been shown to be more effective than chlorination for antimicrobial and antileishmanial activities. researchgate.net

Biological Activities and Mechanistic Investigations

Anticancer Potential

The indole-2,3-dione (isatin) scaffold is a well-established pharmacophore in the development of anticancer agents. The introduction of a 4-bromobenzyl group at the N1 position has been investigated for its influence on the cytotoxic and mechanistic profile of the parent isatin (B1672199) molecule.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HT-29, K562)

While direct and comprehensive cytotoxic data for 1-(4-Bromobenzyl)indole-2,3-dione across a wide panel of cancer cell lines remains under active investigation, studies on structurally similar N-benzyl isatin derivatives provide valuable insights into its potential efficacy.

A study on multi-substituted isatin derivatives demonstrated significant cytotoxic effects against human leukemia (K562), human hepatocellular carcinoma (HepG2), and human colon carcinoma (HT-29) cell lines. One particular derivative, compound 4l , which shares a halogenated benzyl (B1604629) substitution pattern, exhibited potent antiproliferative activities with the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) of Compound 4l |

| K562 (Human Leukemia) | 1.75 |

| HepG2 (Human Hepatocellular Carcinoma) | 3.20 |

| HT-29 (Human Colon Carcinoma) | 4.17 |

This interactive data table showcases the potent in vitro cytotoxicity of a structurally related isatin derivative, highlighting the potential of this chemical class. rsc.org

Furthermore, another investigation into 5-phenylisatin (B182446) derivatives, including the analog 1-(4-bromobenzyl)-5-(4-methoxyphenyl)indoline-2,3-dione (2k) , revealed notable activity against K562 and HepG2 cell lines. Compound 2m in this series, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, displayed exceptional potency against K562 cells with an IC₅₀ value of 0.03 µM. researchgate.net These findings underscore the importance of the N-benzyl and C-5 phenyl substitutions in enhancing the cytotoxic potential of the isatin core. researchgate.net

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of isatin derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle.

Apoptosis Induction: Research on various N-substituted isatins has shown that these compounds can trigger apoptosis in cancer cells. researchgate.net For instance, a multi-substituted isatin derivative, compound 4l , was observed to induce morphological changes characteristic of apoptosis in K562 cells, including cell shrinkage and the formation of apoptotic bodies. nih.gov Further analysis using Annexin-V-FITC and PI staining confirmed that this compound increased the percentage of apoptotic cells in a time-dependent manner. nih.gov The cytotoxic action of some fluorinated 1-benzylisatins is also linked to the induction of apoptosis through mitochondrial membrane dissipation and the stimulation of reactive oxygen species (ROS) production in tumor cells. researchgate.netnih.gov

Cell Cycle Arrest: Isatin derivatives have been shown to disrupt the cell cycle in cancerous cells, preventing their proliferation. Studies on related indole (B1671886) compounds have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase. nih.govdocumentsdelivered.com For example, a 5-(2-carboxyethenyl) isatin derivative was found to cause G₂/M cell cycle arrest in human leukemia K562 cells. documentsdelivered.comosti.gov This arrest is often accompanied by the accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. documentsdelivered.com The mechanism behind this cell cycle arrest can involve the downregulation of key regulatory proteins such as CDK1 and cyclin B. documentsdelivered.com

Specific Target Modulation (e.g., Tyrosine Kinases, HDAC, Carbonic Anhydrase)

The diverse biological activities of isatin derivatives stem from their ability to interact with and modulate the activity of various enzymes that are critical for cancer cell survival and proliferation.

Tyrosine Kinases: Isatin and its analogs have been identified as inhibitors of protein tyrosine kinases, which are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. researchgate.netnih.gov Several isatin-based compounds have shown inhibitory activity against multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and FLT-3. mdpi.com The inhibitory mechanism is often competitive with ATP, the primary energy source for these enzymes. mdpi.com

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. Novel isatin-based hydroxamic acids have been developed as potent HDAC inhibitors, exhibiting significant cytotoxicity against various cancer cell lines. nih.gov Docking studies have suggested that these compounds can bind with high affinity to the active sites of HDAC enzymes like HDAC2 and HDAC8. nih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer progression. Isatin-based sulfonamides have been designed and shown to be potent and selective inhibitors of these tumor-associated CAs. rsc.orgnih.govresearchgate.net The inhibitory activity of these compounds is often in the low nanomolar range. rsc.org

Antimicrobial Activity

In addition to its anticancer potential, the 1-(4-Bromobenzyl)indole-2,3-dione scaffold has been explored for its antimicrobial properties, demonstrating a spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Spectrum (Gram-positive and Gram-negative)

Studies on N-benzyl isatin derivatives have revealed their potential as antibacterial agents. A series of N-benzylisatin-3-semicarbazones and hydrazones were synthesized and evaluated for their antibacterial activity. researchgate.net The findings from this research indicate that N-benzylisatin derivatives could be promising chemotherapeutic agents. researchgate.net Another study on new substituted N-benzyl-5-bromo isatin derivatives also reported good antibacterial activity for the synthesized compounds. uobaghdad.edu.iq

While comprehensive data on the specific antibacterial spectrum of 1-(4-Bromobenzyl)indole-2,3-dione is still being gathered, related isatin derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized isatin derivatives were screened against Escherichia coli and Staphylococcus aureus (Gram-negative) and showed considerable antimicrobial activity. abechem.com However, some studies have reported that N-benzyl isatin Schiff bases exhibit moderate antibacterial activity against most tested bacteria but are inactive against Klebsiella pneumoniae. sysrevpharm.org

Antifungal Activity

The antifungal potential of isatin derivatives has also been an area of active investigation. Several studies have reported the synthesis of isatin-based compounds with promising antifungal activity. nih.gov For example, certain isatin derivatives have been screened against Candida albicans and Penicillin chrysogenum and were found to possess significant antifungal properties. abechem.com

However, in some studies, N-benzyl isatin Schiff bases showed no antifungal activity at the concentrations tested. sysrevpharm.org This highlights the importance of the specific substitutions on the isatin core in determining the antifungal efficacy. Further research is needed to fully characterize the antifungal spectrum and potency of 1-(4-Bromobenzyl)indole-2,3-dione.

Antiviral Activity

The isatin core is a well-established pharmacophore in antiviral drug discovery, with the first isatin-based antiviral, Methisazone, having been used for smallpox prophylaxis. rjppd.org N-benzyl isatin derivatives have also been explored for their antiviral potential. scispace.comresearchgate.net

There is currently no specific data available on the activity of 1-(4-Bromobenzyl)indole-2,3-dione against SARS-CoV-2. However, the general class of isatin derivatives has been investigated for activity against various RNA and DNA viruses. nih.govnih.gov For example, bis-Schiff bases of N-benzylisatin have been screened against a panel of viruses, demonstrating the potential of this structural class. nih.gov Given the history of isatin derivatives in antiviral research, evaluating 1-(4-Bromobenzyl)indole-2,3-dione against contemporary viral threats like SARS-CoV-2 would be a logical step in determining its therapeutic potential.